molecular formula C26H28N4O4S2 B15101606 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101606
M. Wt: 524.7 g/mol
InChI Key: LIYNHGYEZBVLEW-QNGOZBTKSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a (Z)-configured thiazolidinone moiety. Key structural elements include:

  • Thiazolidinone ring: A 1,3-thiazolidin-4-one scaffold with a 3-(3-ethoxypropyl) substituent and a thioxo group at position 2.
  • Amino substituent: A 2-[(4-methoxybenzyl)amino] group, which may enhance lipophilicity and receptor binding .
  • Pyridopyrimidinone core: A 9-methyl group at position 9 stabilizes the planar aromatic system.

The Z-configuration of the exocyclic double bond in the thiazolidinone ring is critical for maintaining planarity and π-conjugation, which may influence biological activity .

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-4-34-14-6-13-30-25(32)21(36-26(30)35)15-20-22(27-16-18-8-10-19(33-3)11-9-18)28-23-17(2)7-5-12-29(23)24(20)31/h5,7-12,15,27H,4,6,13-14,16H2,1-3H3/b21-15-

InChI Key

LIYNHGYEZBVLEW-QNGOZBTKSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one core. The final steps involve the addition of the ethoxypropyl and methoxybenzyl groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxypropyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone-Pyrimidine Hybrids

Compound Name / ID Substituents (Thiazolidinone & Pyrimidine) Key Structural Differences Biological Activity (Reported) Reference
Target Compound 3-(3-ethoxypropyl), 2-[(4-methoxybenzyl)amino] Reference compound Not explicitly reported (inferred)
BH24247 (618058-74-5) 3-(4-methoxybenzyl), 2-[(3-ethoxypropyl)amino] Substituent positions swapped Unknown (structural analogue)
608491-04-9 3-(4-methylbenzyl), 2-[(3-methoxypropyl)amino] Methoxypropyl vs. ethoxypropyl chain Anti-inflammatory (analogue activity)
381185-33-7 3-(tetrahydro-2-furanylmethyl) Heterocyclic substituent vs. ethoxypropyl Unknown (structural diversity)
609795-11-1 3-(3-ethoxypropyl), indol-2-one core Pyridopyrimidinone replaced with indole Unreported

Key Observations :

  • Ethoxypropyl vs. Methoxypropyl : The ethoxy chain in the target compound may confer higher metabolic stability than methoxypropyl derivatives (e.g., 608491-04-9) due to reduced polarity .
  • 4-Methoxybenzylamino Group: This substituent likely enhances G-protein-coupled receptor (GPR35) binding affinity compared to non-methoxy analogues, as seen in , where 4-fluorobenzylidene derivatives showed species-specific potency .

Comparison with Analogues :

  • Microwave-Assisted Synthesis : highlights microwave methods for thiazolo[4,5-d]pyrimidines, which could reduce reaction times compared to conventional heating for the target compound .
  • Crystallization: Recrystallization from ethanol (common in and ) is standard for isolating planar heterocycles .

Pharmacological and Physicochemical Properties

Key Findings :

  • GPR35 Specificity : The 4-methoxybenzyl group in the target compound mirrors "compound 1" in , which showed >10-fold higher potency at human GPR35 than mouse orthologues .
  • Antihyperglycemic Potential: Thiazolidinones with fluorenyl substituents () exhibit activity, but the target’s ethoxypropyl group may reduce efficacy compared to aromatic moieties .

Recommendations :

  • Prioritize in vitro assays for GPR35 binding and anti-inflammatory activity.
  • Explore crystallography (e.g., SHELX refinement ) to confirm Z-configuration and intermolecular interactions.

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